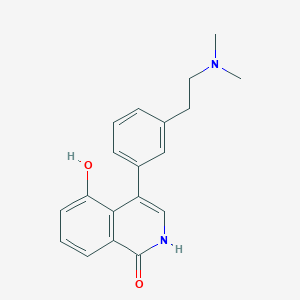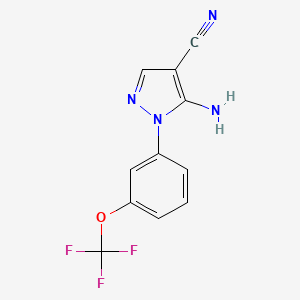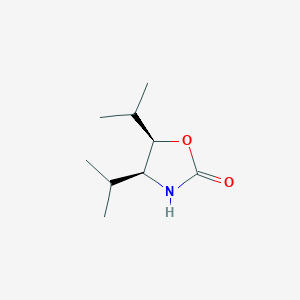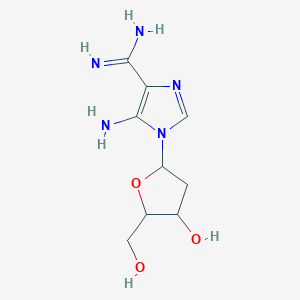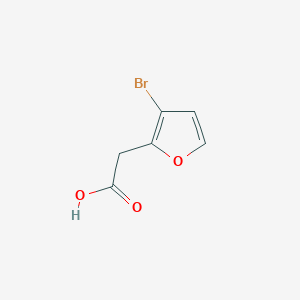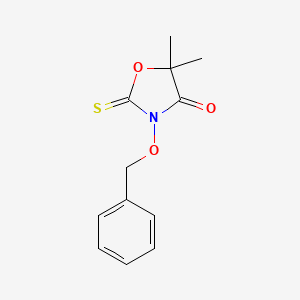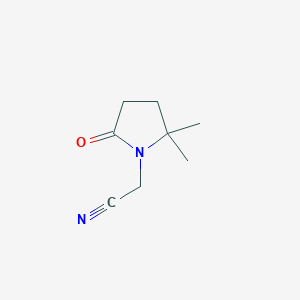
2-(2,2-Dimethyl-5-oxopyrrolidin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethyl-5-oxopyrrolidin-1-yl)acetonitrile is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is a heterocyclic compound containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-(2,2-Dimethyl-5-oxopyrrolidin-1-yl)acetonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2,2-dimethyl-5-oxopyrrolidine with acetonitrile in the presence of a base . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis .
Chemical Reactions Analysis
2-(2,2-Dimethyl-5-oxopyrrolidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,2-Dimethyl-5-oxopyrrolidin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research involving this compound may focus on its potential therapeutic effects or its role as a precursor to pharmaceutical agents.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-5-oxopyrrolidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various biochemical pathways and processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(2,2-Dimethyl-5-oxopyrrolidin-1-yl)acetonitrile can be compared with other similar compounds, such as:
2-(2,5-Dioxopyrrolidin-1-yl)methylbenzonitrile: This compound also contains a pyrrolidine ring but has different substituents, leading to different chemical properties and applications.
2,2-Dimethyl-5-(1-methylprop-1-enyl)tetrahydrofuran: This compound has a similar structure but with a tetrahydrofuran ring instead of a pyrrolidine ring.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(2,2-dimethyl-5-oxopyrrolidin-1-yl)acetonitrile |
InChI |
InChI=1S/C8H12N2O/c1-8(2)4-3-7(11)10(8)6-5-9/h3-4,6H2,1-2H3 |
InChI Key |
XYBXXPONHIQCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)N1CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



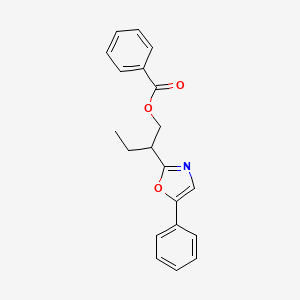
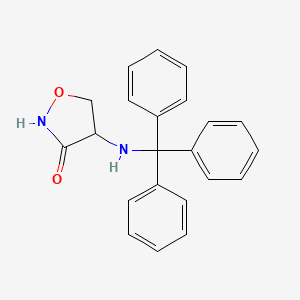

![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)
